Acide 5-méthoxyisophtalique

Vue d'ensemble

Description

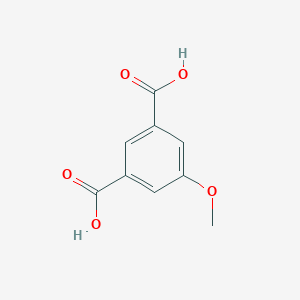

5-Methoxyisophthalic acid: , also known as 5-Methoxybenzene-1,3-dicarboxylic acid, is an organic compound with the chemical formula C9H8O5. It is characterized by the presence of methoxy and carboxylic acid functional groups. This compound appears as a white crystalline powder and is known for its applications in organic chemistry, particularly as a building block in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers .

Applications De Recherche Scientifique

Coordination Polymers

Synthesis and Structure

5-MOIPA serves as an important ligand for the formation of coordination polymers (CPs). Research has demonstrated that it can coordinate with various metal ions, leading to the creation of novel metal-organic frameworks (MOFs). For instance, several studies have reported the synthesis of coordination polymers using zinc acetate and 5-MOIPA, resulting in unique structures with diverse coordination environments. These structures often exhibit interesting properties such as luminescence and magnetic behavior .

Notable Examples

- Zinc-based Coordination Polymers: Four novel coordination polymers were synthesized by adjusting the solvent system during reactions between zinc acetate and 5-MOIPA. These structures displayed varying coordination geometries, including tetrahedral and octahedral arrangements .

- Metal-Organic Frameworks: The use of 5-MOIPA as a flexible linker has led to the development of multiple metal-organic architectures, demonstrating its ability to form stable frameworks under hydrothermal conditions .

Gas Storage and Delivery

Porous Coordination Polymers (PCPs)

The porous nature of CPs derived from 5-MOIPA makes them suitable for gas storage applications. These materials can adsorb gases such as carbon dioxide and hydrogen due to their high surface area and tunable pore sizes. They are particularly advantageous for energy storage, allowing for large volumes of gas to be stored without high-pressure complications .

Medical Applications

In medical contexts, 5-MOIPA-based frameworks have been explored for targeted gas delivery systems. For example, coordination polymers can facilitate the controlled release of nitric oxide (NO), a gas with significant therapeutic roles in wound healing and antibacterial applications. The ability to displace coordinated gas molecules with water enhances the specificity of drug delivery .

Catalytic Properties

Research indicates that 5-MOIPA can also act as a catalyst or support for catalytic reactions. Its coordination capabilities allow it to stabilize metal centers that are active in catalysis, enhancing reaction rates and selectivity in various chemical processes .

Case Studies

Mécanisme D'action

Target of Action

5-Methoxyisophthalic acid (5-MIA) is a methoxy-functionalized isophthalic acid . It is primarily used as a linker in the synthesis of coordination polymers . The primary targets of 5-MIA are metal ions, such as nickel (Ni) and cadmium (Cd), which it binds to form coordination polymers .

Mode of Action

5-MIA interacts with its targets (metal ions) through coordination bonds . In the presence of these metal ions, 5-MIA can form coordination polymers, which are structures where metal ions are linked by 5-MIA molecules . The formation of these polymers results in changes in the physical and chemical properties of the metal ions, including their reactivity and magnetic properties .

Biochemical Pathways

It is known that 5-mia can be used to synthesize coordination polymers . These polymers have been shown to exhibit catalytic, magnetic, and gas storage properties . Therefore, it is possible that 5-MIA could indirectly affect various biochemical pathways through its role in the synthesis of these polymers.

Result of Action

The molecular and cellular effects of 5-MIA’s action are primarily related to its role in the formation of coordination polymers . These polymers can exhibit a variety of properties, including catalytic activity, magnetic properties, and gas storage capacity . Therefore, the action of 5-MIA could potentially result in changes in these properties at the molecular and cellular level.

Analyse Biochimique

Biochemical Properties

5-Methoxyisophthalic acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers and metal-organic frameworks. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, it has been used to synthesize coordination polymers with metals such as nickel, zinc, manganese, and cadmium . These interactions are typically characterized by the binding of the carboxylate groups of 5-Methoxyisophthalic acid to metal ions, forming stable complexes that can exhibit catalytic, magnetic, and gas storage properties .

Cellular Effects

The effects of 5-Methoxyisophthalic acid on cellular processes are still under investigation. Its role in forming coordination polymers suggests it could influence cell signaling pathways and gene expression by acting as a scaffold for the delivery of metal ions or other bioactive molecules. These interactions could potentially affect cellular metabolism and other vital functions .

Molecular Mechanism

At the molecular level, 5-Methoxyisophthalic acid exerts its effects through the formation of coordination bonds with metal ions. This binding can lead to the activation or inhibition of enzymes, depending on the nature of the metal ion and the specific biochemical context. For example, coordination polymers involving 5-Methoxyisophthalic acid have been shown to exhibit catalytic properties, which could be leveraged to modulate biochemical pathways .

Dosage Effects in Animal Models

The effects of 5-Methoxyisophthalic acid at different dosages in animal models have not been extensively studied. It is known that the compound can form stable complexes with metal ions, which could influence its toxicity and efficacy. High doses of metal complexes involving 5-Methoxyisophthalic acid could potentially lead to adverse effects, such as metal toxicity, while lower doses might be beneficial for specific biochemical applications .

Transport and Distribution

Within cells and tissues, 5-Methoxyisophthalic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. For instance, the formation of coordination polymers can facilitate the targeted delivery of metal ions to specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-Methoxyisophthalic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. Understanding these localization mechanisms is crucial for developing targeted therapies and other applications involving 5-Methoxyisophthalic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methoxyisophthalic acid can be synthesized from its dimethyl analog through oxidation in the presence of potassium permanganate in a pyridine-water mixture . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete oxidation of the dimethyl analog to the desired product.

Industrial Production Methods: In industrial settings, the synthesis of 5-Methoxyisophthalic acid may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial production may incorporate purification steps such as recrystallization to obtain high-purity 5-Methoxyisophthalic acid.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methoxyisophthalic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding carboxylic acids.

Esterification: The carboxylic acid groups can react with alcohols to form esters.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in pyridine-water mixture.

Esterification: Alcohols in the presence of acid catalysts.

Substitution: Various nucleophiles under controlled conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Esterification: Formation of esters.

Substitution: Formation of substituted derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

- 5-Aminoisophthalic acid

- 5-Nitroisophthalic acid

- 5-Hydroxyisophthalic acid

- Terephthalic acid

- 5-Methylisophthalic acid

Comparison: 5-Methoxyisophthalic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs. For instance, 5-Aminoisophthalic acid contains an amino group, which affects its reactivity and applications. Similarly, 5-Nitroisophthalic acid has a nitro group, influencing its chemical behavior. The methoxy group in 5-Methoxyisophthalic acid provides specific reactivity patterns, making it valuable for certain synthetic applications .

Activité Biologique

5-Methoxyisophthalic acid (5-MOIPA), with the chemical formula and CAS number 46331-50-4, is a derivative of isophthalic acid characterized by a methoxy group at the 5-position of the aromatic ring. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its unique structural properties and potential biological activities.

5-Methoxyisophthalic acid can be synthesized through several methods, including the methylation of isophthalic acid or through specific organic reactions involving methanol and isophthalic derivatives. The compound is typically obtained in a crystalline form, which can be analyzed using techniques such as X-ray crystallography to determine its structural characteristics.

Chemical Structure

The linear formula for 5-MOIPA is represented as:

This structure features two carboxylic acid groups and one methoxy group, contributing to its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that 5-MOIPA exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The antioxidant capacity of 5-MOIPA has been compared to other known antioxidants, demonstrating its potential as a natural protective agent in biological systems.

Anti-inflammatory Effects

5-MOIPA has also been investigated for its anti-inflammatory properties. In experimental models of inflammation, it has been shown to reduce markers such as TNF-alpha and IL-6, suggesting that it may inhibit inflammatory pathways. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported that 5-MOIPA inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Coordination Polymers and Biological Applications

Recent research has explored the use of 5-MOIPA in the synthesis of coordination polymers. These materials exhibit unique catalytic properties and have potential applications in drug delivery systems due to their ability to encapsulate therapeutic agents. For instance, coordination compounds formed with metal ions using 5-MOIPA as a ligand have shown promise in nitric oxide release, which is crucial for various physiological processes .

Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant activity of 5-MOIPA was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that at concentrations of 50 µg/mL, 5-MOIPA exhibited an inhibition rate comparable to that of ascorbic acid, a well-known antioxidant.

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 78 |

| Ascorbic Acid | 80 |

Study 2: Anti-inflammatory Effects in Animal Models

In vivo studies on mice subjected to induced inflammation revealed that administration of 5-MOIPA significantly reduced paw swelling compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound.

| Treatment Group | Paw Swelling (mm) |

|---|---|

| Control | 8.0 |

| Low Dose (10 mg/kg) | 5.0 |

| High Dose (50 mg/kg) | 2.0 |

Propriétés

IUPAC Name |

5-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSMIIJADZKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316348 | |

| Record name | 5-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46331-50-4 | |

| Record name | 46331-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxyisophthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.